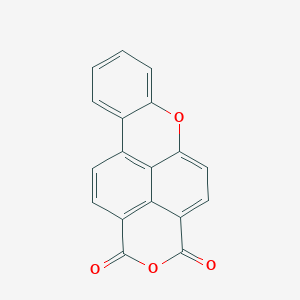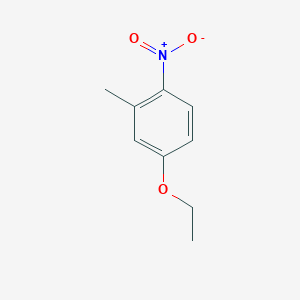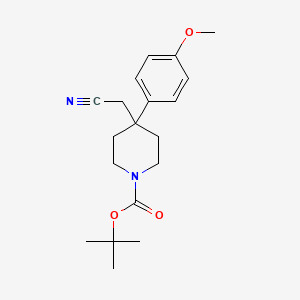
Benzoxanthene anhydride
Overview
Description
Benzoxanthene anhydride is a chemical compound with the molecular formula C18H8O4 and a molecular weight of 288.25 . It is also known by other names such as 3,4-Benzoxanthenedicarboxylic anhydride and 1H,3H-2-Benzopyrano [6,5,4-mna]xanthene-1,3-dione .
Synthesis Analysis
Benzoxanthene derivatives can be synthesized using oxalic acid as a catalyst under ultrasonic irradiations and grinding techniques . Another method involves the reaction of 1-naphthol, 2-naphthol, or 1,3-diketones with a wide range of aldehydes and 1,3-diketones, using graphene oxide or sulfated graphene nanosheets as recyclable solid acid catalysts in water .Molecular Structure Analysis
The molecular structure of Benzoxanthene anhydride consists of a total of 34 bonds, including 26 non-H bonds, 19 multiple bonds, 2 double bonds, 17 aromatic bonds, 5 six-membered rings, 6 ten-membered rings, 2 twelve-membered rings, 2 esters (aromatic), 1 ether (aromatic), and 1 anhydride (-thio) .Chemical Reactions Analysis
The synthesis of Benzoxanthene anhydride involves multicomponent condensation reactions. A broad range of aromatic aldehydes and enolizable compounds are condensed with 2-naphthol or 4-hydroxycumarine .Physical And Chemical Properties Analysis
Benzoxanthene anhydride has a melting point of over 300 °C and a predicted boiling point of 562.4±29.0 °C. Its predicted density is 1.544±0.06 g/cm3 .Mechanism of Action
Safety and Hazards
Future Directions
Benzoxanthene anhydride and its derivatives have potential applications in various fields. For instance, they can be used in the synthesis of yellow fluorescent dyes for remote phosphor LED systems . Additionally, they can be formulated into solid lipid nanoparticles for topical application, which could be a preventive remedy against skin disorders induced by increased levels of reactive oxygen species .
properties
IUPAC Name |
8,14-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8O4/c19-17-11-6-5-10-9-3-1-2-4-13(9)21-14-8-7-12(18(20)22-17)15(11)16(10)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDRTRYVGCWWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)OC5=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459566 | |
| Record name | 1H,3H-[2]Benzopyrano[6,5,4-mna]xanthene-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoxanthene anhydride | |
CAS RN |
36310-05-1 | |
| Record name | 1H,3H-2-Benzopyrano[6,5,4-mna]xanthene-1,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36310-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H,3H-[2]Benzopyrano[6,5,4-mna]xanthene-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis(3,5-dimethylphenyl){(1S,4R)-3-[4-(diphenylphosphanyl)-2,5-dimethylthiophen-3-yl]-4,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl}phosphane](/img/structure/B1625181.png)


![N-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1625185.png)

![Methyl 5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1625187.png)






![Methyl 2-[(2,3-dichlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B1625200.png)
